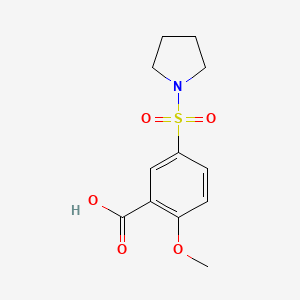

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid

Description

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a pyrrolidine sulfonyl moiety at the 5-position of the aromatic ring. Its molecular formula is C₁₂H₁₅NO₅S, with a molar mass of 309.32 g/mol (calculated). This compound is listed under CAS numbers 2689-39-6 (primary) and 89704-51-8 (discrepancy noted between sources) . It is commercially available in high purity (97.0%) for research and pharmaceutical applications, particularly as a synthetic intermediate in drug discovery . The pyrrolidine sulfonyl group enhances solubility and bioavailability, making it valuable in medicinal chemistry.

Properties

IUPAC Name |

2-methoxy-5-pyrrolidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S/c1-18-11-5-4-9(8-10(11)12(14)15)19(16,17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZGXILDEBYINK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353229 | |

| Record name | 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642133 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89704-51-8 | |

| Record name | 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Overview

The primary synthetic approach to 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid starts from 2-methoxybenzoic acid as the key precursor. The critical transformation is the sulfonylation of the aromatic ring with a pyrrolidine-1-sulfonyl chloride reagent under controlled conditions.

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting material | 2-Methoxybenzoic acid | Commercially available |

| 2 | Sulfonylation | Pyrrolidine-1-sulfonyl chloride, triethylamine (base), dichloromethane (solvent), low temperature (e.g., 0-5 °C) | Base scavenges HCl formed; low temperature controls reaction rate and selectivity |

| 3 | Purification | Recrystallization or column chromatography | Ensures high purity of final product |

This method is widely used in both laboratory and industrial settings, with scale-up involving bulk reactors and continuous flow systems to improve efficiency and yield. Automated purification systems are often employed industrially to streamline isolation of the product.

Detailed Reaction Conditions and Mechanism

Sulfonylation Reaction: The electrophilic sulfonyl chloride reacts with the aromatic ring of 2-methoxybenzoic acid, specifically at the 5-position relative to the methoxy substituent, facilitated by the electron-donating effect of the methoxy group. The presence of triethylamine neutralizes the hydrochloric acid byproduct, preventing side reactions.

Solvent Choice: Dichloromethane is preferred due to its ability to dissolve both reactants and maintain low temperatures effectively.

Temperature Control: Maintaining low temperature (0-5 °C) is critical to avoid overreaction or decomposition, ensuring high selectivity for the sulfonylation at the desired position.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

Reduction: The sulfonyl group can be reduced to a sulfide group using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 2-hydroxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid.

Reduction: Formation of 2-methoxy-5-(pyrrolidine-1-thio)-benzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key parameters of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid with two analogs:

Key Observations :

- This may influence reactivity and binding in biological systems.

- Molecular Weight : Halogenated analogs exhibit higher molar masses due to Cl/Br substitution, which may affect pharmacokinetics (e.g., membrane permeability).

Toxicity Predictions

Notes on Discrepancies and Limitations

Biological Activity

2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of:

- Methoxy group : Enhances lipophilicity and may influence pharmacokinetics.

- Pyrrolidine-1-sulfonyl group : Imparts specific reactivity and biological interactions.

- Benzoic acid moiety : Common in many biologically active compounds.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which blocks substrate access. This mechanism is crucial for its potential anti-inflammatory and analgesic effects.

- Modulation of Signal Transduction Pathways : It may influence key proteins involved in cellular signaling, thereby altering cellular responses to stimuli.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Pathogen | MIC (μg/mL) | Control (e.g., Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 2 |

| Escherichia coli | 15.6 | 2 |

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers and alleviated symptoms associated with inflammatory diseases.

Study 1: Enzyme Inhibition

A study focused on the inhibition of cyclooxygenase (COX) enzymes demonstrated that this compound effectively reduced COX-2 activity in vitro, leading to decreased prostaglandin synthesis. This suggests potential applications in treating conditions like arthritis.

Study 2: Anticancer Activity

In another study, the compound was evaluated for its anticancer properties against various cancer cell lines. It showed promising results, inducing apoptosis in cancer cells while sparing normal cells:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | Induction of apoptosis |

| L1210 (leukemia) | 15.0 | Cell cycle arrest |

Research Applications

This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its applications include:

- Development of new anti-inflammatory drugs.

- Synthesis of enzyme inhibitors for therapeutic use.

- Exploration as a lead compound for new antimicrobial agents.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-Methoxy-5-(pyrrolidine-1-sulfonyl)-benzoic acid to improve yield and purity?

Answer:

Synthetic optimization involves:

- Stepwise sulfonation : Introduce the pyrrolidine-sulfonyl group under controlled conditions to avoid over-sulfonation or side reactions. Use inert atmospheres (e.g., nitrogen) to stabilize reactive intermediates .

- Protection of carboxylic acid : Temporarily protect the benzoic acid moiety (e.g., methyl ester formation) to prevent unwanted interactions during sulfonation. Deprotection is performed under mild acidic/basic conditions .

- Chromatographic purification : Employ column chromatography (silica gel, gradient elution) or preparative HPLC to isolate the target compound from by-products like unreacted precursors or sulfonated impurities .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at position 2, sulfonyl at position 5). Compare chemical shifts with analogous compounds (e.g., methylsulfonyl derivatives in ) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks) and detects isotopic patterns consistent with sulfur and nitrogen content .

- HPLC with UV detection : Monitor purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients. Compare retention times with reference standards .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) when characterizing this compound?

Answer:

- Multi-technique cross-validation : Combine NMR, MS, and IR to resolve ambiguities. For example, if MS suggests a molecular ion but NMR lacks expected splitting, check for tautomerism or dynamic effects (e.g., hindered rotation of the pyrrolidine-sulfonyl group) .

- Computational modeling : Use DFT calculations to predict NMR chemical shifts or MS fragmentation patterns, comparing them with experimental data .

- Isotopic labeling : Synthesize deuterated analogs to isolate specific signals in overlapping NMR regions .

Advanced: What strategies are employed to study the structure-activity relationships (SAR) of this compound in biological systems?

Answer:

- Molecular docking : Compare binding affinities of the pyrrolidine-sulfonyl group with biological targets (e.g., enzymes) against analogs like methylsulfonyl or morpholino derivatives ( ). Use software like AutoDock to model interactions .

- Functional group substitution : Synthesize analogs replacing pyrrolidine with piperidine or morpholine to assess the impact of ring size/electronics on activity .

- Pharmacokinetic profiling : Evaluate solubility (via shake-flask method) and permeability (Caco-2 assays) to correlate physicochemical properties (e.g., logP, pKa) with bioavailability .

Basic: What are the common impurities or by-products formed during the synthesis, and how can they be identified?

Answer:

- Unreacted precursors : Residual benzoic acid derivatives (e.g., 2-methoxybenzoic acid) detected via HPLC .

- Sulfonation by-products : Over-sulfonated isomers (e.g., disubstituted sulfonyl groups) identified by LC-MS/MS .

- Oxidative impurities : Sulfone-to-sulfoxide degradation products monitored using TLC (silica gel, ethyl acetate/hexane) .

Advanced: How does the pyrrolidine-sulfonyl moiety influence the compound’s physicochemical properties compared to other sulfonyl derivatives?

Answer:

- Solubility : The pyrrolidine group enhances water solubility via hydrogen bonding compared to hydrophobic methylsulfonyl analogs ( ).

- Conformational rigidity : The pyrrolidine ring restricts rotation, potentially improving target binding specificity versus flexible morpholino derivatives ( ) .

- pKa modulation : The electron-donating pyrrolidine lowers the sulfonyl group’s acidity (pKa ~1.5 vs. ~0.5 for methylsulfonyl), affecting ionization in biological systems .

Advanced: What experimental designs are recommended for evaluating the metabolic stability of this compound?

Answer:

- Microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t½) and identify metabolites via LC-MS .

- CYP inhibition screening : Test against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .

- Stability under physiological conditions : Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to evaluate hydrolysis resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.